Thalassemine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

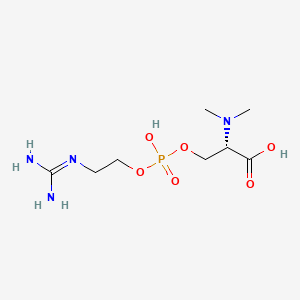

Thalassemine is a non-proteinogenic L-alpha-amino acid.

Wissenschaftliche Forschungsanwendungen

1. Psychological Well-being in Thalassemia Patients

Thalassemia, a chronic hereditary disease, has significant impacts on patients' mental health. A study by Babaei et al. (2019) found that resilience and stress management training positively affect the psychological well-being of patients with Thalassemia Major. This indicates the importance of psychological support in managing thalassemia.

2. Oxidative Stress and Lipid Peroxidation

Thalassemic erythrocytes experience higher oxidative stress. Research by Prof. Dr. Soleiman Mahjoub et al. (2007) suggests that treatments with beta-carotene and vitamin E can significantly reduce lipid peroxidation in erythrocytes membranes of beta-thalassemia patients, potentially useful in patient management.

3. Raman Spectroscopy in Thalassemia

A. D. De Luca et al. (2008) used Raman Tweezers to investigate the effects of thalassemia on single cells. They found a reduction in oxygenation capability and increased membrane rigidity in beta-thalassemic erythrocytes, highlighting the potential of Raman spectroscopy in monitoring blood diseases.

4. Hypercoagulable State in Thalassemia

Thalassemia patients exhibit a chronic hypercoagulable state, as shown by A. Eldor & E. Rachmilewitz (2002). Understanding this aspect is crucial for preventing thromboembolic events in these patients.

5. Chelation Therapy and Quality of Life

An educational program on chelation therapy improved the knowledge and quality of life in thalassemic children, according to a study by Omayma Abu Samra et al. (2015). This underscores the importance of patient and caregiver education in disease management.

6. Kidney Dysfunction in Thalassemia

H. Sadia et al. (2022) explored renal dysfunction in young thalassemic individuals. They observed increased levels of cystatin C and proteinuria, indicating the need for early monitoring of renal dysfunction in these patients.

7. Iron Overload and Organ Impact

A study by A. Taher & Antoine N. Saliba (2017) discusses the varying impact of iron overload on different organs in thalassemia, emphasizing the need for tailored chelation therapy based on organ involvement.

8. Family-Centered Empowerment Model

The family-centered empowerment model significantly improved the quality of life of school-age thalassemic children, as per Alah Yari A.A.Gh. et al. (2006). This highlights the role of family-centered approaches in managing chronic diseases like thalassemia.

9. Superoxide Dismutase in Thalassemia

Lantip Rujito et al. (2015) observed reduced superoxide dismutase intensity in thalassemic patients, suggesting a disturbance in the oxidant-antioxidant balance due to iron overload.

10. Coping Strategies Training for Adolescents

F. Hashemi et al. (2015) highlighted the effectiveness of coping strategies training in improving problem-focused coping strategies among thalassemic adolescents, emphasizing the importance of psychological interventions in chronic disease management Hashemi et al. (2015).

Eigenschaften

| 40524-74-1 | |

Molekularformel |

C8H19N4O6P |

Molekulargewicht |

298.23 g/mol |

IUPAC-Name |

(2S)-3-[2-(diaminomethylideneamino)ethoxy-hydroxyphosphoryl]oxy-2-(dimethylamino)propanoic acid |

InChI |

InChI=1S/C8H19N4O6P/c1-12(2)6(7(13)14)5-18-19(15,16)17-4-3-11-8(9)10/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)(H4,9,10,11)/t6-/m0/s1 |

InChI-Schlüssel |

FRAIHXIYAIPKII-LURJTMIESA-N |

Isomerische SMILES |

CN(C)[C@@H](COP(=O)(O)OCCN=C(N)N)C(=O)O |

SMILES |

CN(C)C(COP(=O)(O)OCCN=C(N)N)C(=O)O |

Kanonische SMILES |

CN(C)C(COP(=O)(O)OCCN=C(N)N)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)

![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)